Epicillin monosodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
59446-81-0 |
|---|---|
Molecular Formula |
C16H20N3NaO4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChI Key |
WQSDWKIPNYFRPW-YWUHCJSESA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Molecular Mechanism of Action of Epicillin Monosodium
Interaction with Bacterial Targets: Penicillin-Binding Proteins (PBPs)
The efficacy of epicillin (B1671483) is rooted in its ability to covalently bind to and inactivate Penicillin-Binding Proteins (PBPs). asm.orgwikipedia.org PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. frontiersin.org Peptidoglycan provides the rigid framework of the bacterial cell wall, protecting the organism from osmotic stress. patsnap.com Epicillin, by mimicking the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, acts as a suicide inhibitor. researchgate.net The highly reactive β-lactam ring of epicillin is attacked by a serine residue in the active site of the PBP, forming a stable, inactive acyl-enzyme complex. wikipedia.orgmdpi.com This irreversible binding effectively halts the enzyme's function. wikipedia.org
The specific interactions between epicillin and various PBPs determine its spectrum of activity. As epicillin is functionally and structurally similar to ampicillin (B1664943), data from ampicillin binding studies serve as a close proxy for understanding its affinity for these targets. The binding affinity is often quantified by the 50% inhibitory concentration (IC50), which measures the concentration of the antibiotic required to inhibit 50% of PBP activity.
Studies have shown that aminopenicillins exhibit varying affinities for different PBPs across bacterial species. For instance, in Acinetobacter baumannii, ampicillin demonstrates a higher affinity for PBP3 compared to PBP1a. rcsb.orgnih.gov In Enterococcus faecalis, ampicillin's affinity for PBP2B has been measured, and resistance is often linked to the expression of low-affinity PBP5. asm.orgasm.org The binding affinities highlight the specific molecular interactions that underpin the antibiotic's effect.
Table 1: Binding Affinity of Ampicillin for Various Penicillin-Binding Proteins (PBPs)
| Bacterial Species | PBP Target | IC50 (μM) | Reference |
|---|---|---|---|
| Acinetobacter baumannii | PBP1a | 2.0 ± 0.2 | rcsb.org |
| Acinetobacter sp. | PBP3 | 3.0 ± 1.0 | rcsb.orgnih.gov |
| Enterococcus faecalis (JH2-2) | PBP2B | ~7.0 (3.06 µg/mL) | asm.org |
| Enterococcus faecalis (LS4828) | PBP2B | ~9.0 (3.93 µg/mL) | asm.org |
| Enterococcus faecium | PBP5 | 1.8 (k₂/Kₛ M⁻¹s⁻¹) | researchgate.net |
IC50 values represent the concentration of ampicillin required to inhibit 50% of the PBP's activity. A lower IC50 indicates a higher binding affinity. The k₂/Kₛ value represents the acylation rate.
Crystallographic studies of PBPs complexed with ampicillin reveal the precise molecular interactions that lead to enzyme inactivation. The active site of a PBP contains a catalytic serine residue within a conserved SXXK motif. rcsb.orgportlandpress.com This serine performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of epicillin (or ampicillin). rcsb.orgbiomolther.org This reaction opens the strained ring and forms a stable covalent acyl-enzyme intermediate, effectively sequestering the enzyme. rcsb.org
The stabilization of the antibiotic within the active site is further enhanced by a network of hydrogen bonds and hydrophobic interactions. For example, in the structure of Mycobacterium tuberculosis PBP3 bound to ampicillin, the carboxylate group of the antibiotic forms hydrogen bonds with residues like Thr593 and Thr595. rcsb.org The C6 amino side chain forms additional hydrogen bonds with residues such as Asn443. rcsb.org These interactions correctly position the β-lactam ring for the nucleophilic attack by the active site serine (Ser386 in this PBP) and ensure the stability of the resulting inactive complex. rcsb.org The active site itself is formed by the convergence of three conserved motifs: SXXK, SXN, and KTG, which together create the binding pocket for both the natural substrate and the β-lactam antibiotic. rcsb.orgportlandpress.comnih.gov
Cellular Effects of Epicillin Monosodium on Bacterial Physiology
The irreversible inhibition of PBPs by epicillin triggers a cascade of events that profoundly affect bacterial structure and viability.
The primary function of PBPs is to catalyze the transpeptidation reaction that cross-links adjacent peptidoglycan strands. frontiersin.org This cross-linking is vital for the formation of a strong, mesh-like cell wall that can withstand the high internal osmotic pressure of the bacterium. patsnap.com By acylating the active site of PBPs, epicillin blocks this transpeptidation step. patsnap.commicrobenotes.com
Without the ability to create or repair these essential cross-links, the integrity of the peptidoglycan sacculus is compromised. As the bacterium continues to grow and synthesize other cellular components, the cell wall weakens. This structural failure ultimately leads to the rupture of the cell membrane and bacterial lysis. frontiersin.orgmicrobenotes.com This mechanism of action makes epicillin bactericidal, particularly against actively growing and dividing bacteria, which are constantly remodeling their cell walls. asm.org
Inhibition of specific PBPs by aminopenicillins like epicillin and ampicillin leads to distinct and observable changes in bacterial morphology. researchgate.net Bacteria possess multiple types of PBPs, each with specialized roles in cell elongation, shape maintenance, or cell division (septation). researchgate.net
When bacteria such as Escherichia coli are exposed to sub-inhibitory concentrations of ampicillin, which has a strong affinity for PBP3, cell division is blocked while cell elongation continues. researchgate.netbiorxiv.org This results in a characteristic morphological change known as filamentation, where bacteria grow into long, thread-like structures without dividing. asm.orgnih.govnii.ac.jp Inhibition of other PBPs, such as PBP2 (involved in maintaining rod shape) or PBP5 (involved in cell diameter and contour), can lead to the formation of ovoid, spherical, or irregularly shaped cells. researchgate.netasm.org These morphological aberrations are a direct consequence of the disruption of the carefully orchestrated process of peptidoglycan synthesis and remodeling. asm.org
Comparative Analysis of Epicillin's Mechanism with Other Beta-Lactam Antibiotics
Epicillin belongs to the aminopenicillin subgroup within the broader class of beta-lactam antibiotics. While all beta-lactams share the fundamental mechanism of inhibiting PBPs, there are key differences between the subgroups, including natural penicillins, cephalosporins, and carbapenems. libretexts.orglumenlearning.com These differences relate to their chemical structure, spectrum of activity, PBP targets, and susceptibility to bacterial resistance mechanisms like β-lactamase enzymes. lumenlearning.comwikipedia.orgnps.org.au
Aminopenicillins (e.g., Epicillin, Ampicillin): The presence of an amino group on the acyl side chain enhances their ability to penetrate the outer membrane of some Gram-negative bacteria, broadening their spectrum compared to natural penicillins. lumenlearning.com They are, however, generally susceptible to hydrolysis by β-lactamase enzymes. microbenotes.com
Natural Penicillins (e.g., Penicillin G): These have a narrower spectrum, primarily effective against Gram-positive bacteria and some Gram-negative cocci, as they are less able to penetrate the outer membrane of most Gram-negative rods. hawaii.edu
Cephalosporins: These feature a dihydrothiazine ring fused to the β-lactam core, which confers greater resistance to many β-lactamases compared to penicillins. lumenlearning.com They are classified into "generations" with an expanding spectrum of activity against Gram-negative bacteria in later generations. lumenlearning.com
Carbapenems (e.g., Imipenem, Meropenem): Possessing a unique carbapenem (B1253116) ring structure and a different side chain stereochemistry, carbapenems have the broadest spectrum of activity of all beta-lactams. wikipedia.orgmicrobiologyresearch.org They are highly resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases (ESBLs), making them crucial for treating multidrug-resistant infections. microbenotes.comwikipedia.org Their potency stems from their ability to bind to a wide range of PBPs with high affinity. microbiologyresearch.org
Table 2: Comparative Features of Beta-Lactam Antibiotic Classes
| Feature | Aminopenicillins (e.g., Epicillin) | Natural Penicillins (e.g., Penicillin G) | Cephalosporins | Carbapenems |
|---|---|---|---|---|
| Core Structure | β-lactam ring fused to a thiazolidine (B150603) ring | β-lactam ring fused to a thiazolidine ring | β-lactam ring fused to a dihydrothiazine ring | β-lactam ring fused to a pyrroline (B1223166) ring (unsaturated) |
| Spectrum of Activity | Broad (Gram-positive and some Gram-negative) empendium.com | Narrow (Mainly Gram-positive) hawaii.edu | Broad (Varies by generation, increasing Gram-negative coverage) lumenlearning.com | Very Broad (Gram-positive, Gram-negative, and anaerobes) wikipedia.orgmicrobiologyresearch.org |
| β-Lactamase Stability | Generally low; often combined with an inhibitor | Low | Higher than penicillins lumenlearning.com | Very high microbenotes.comwikipedia.org |
| Primary Advantage | Enhanced Gram-negative activity over natural penicillins lumenlearning.com | Effective for susceptible Gram-positive infections | Broad spectrum and improved stability lumenlearning.com | Potency against multidrug-resistant bacteria wikipedia.org |
Bacterial Resistance Mechanisms to Epicillin Monosodium
Enzymatic Inactivation: Beta-Lactamase Production and Hydrolysis of Epicillin (B1671483)
The most prevalent mechanism of resistance to epicillin is the production of β-lactamase enzymes. nih.govfrontiersin.org These enzymes catalytically hydrolyze the amide bond within the characteristic four-membered β-lactam ring of epicillin. frontiersin.orgmdpi.comnih.gov This action structurally modifies the antibiotic, rendering it incapable of binding to its target, the penicillin-binding proteins (PBPs), and thus neutralizes its antibacterial effect. frontiersin.orgwikipedia.org The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their rapid spread among different bacterial populations. msdmanuals.comebi.ac.uk
Characterization of Beta-Lactamase Types Affecting Epicillin
Epicillin is susceptible to hydrolysis by a wide array of β-lactamases belonging to different molecular classes. These enzymes are broadly categorized into four classes based on amino acid sequence homology: A, B, C, and D. frontiersin.orgmsdmanuals.comnih.gov Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-β-lactamases that require zinc for activity. frontiersin.orgmsdmanuals.comnih.gov
Specifically, aminopenicillins like epicillin are readily broken down by:
Class A β-lactamases: This is the most common class and includes the widespread TEM-1, TEM-2, and SHV-1 enzymes, which efficiently hydrolyze penicillins. frontiersin.orgmdpi.comnih.gov Extended-spectrum β-lactamases (ESBLs) within this class, such as certain TEM, SHV, and CTX-M variants, also readily inactivate epicillin. frontiersin.orgmsdmanuals.com
Class C β-lactamases: Known as cephalosporinases (e.g., AmpC), these enzymes can also hydrolyze penicillins, although they are typically more active against cephalosporins. nih.govnih.gov
Class D β-lactamases: This group, also known as oxacillinases (OXAs), can hydrolyze penicillins like epicillin. msdmanuals.comnih.gov
Class B metallo-β-lactamases (MBLs): Enzymes like NDM, VIM, and IMP have a very broad substrate profile and can hydrolyze virtually all β-lactam antibiotics, including epicillin, with the exception of monobactams. msdmanuals.com
The following table summarizes key β-lactamase types known to confer resistance to aminopenicillins such as epicillin.
| Ambler Class | Functional Group | Representative Enzymes | Primary Mechanism | Typical Genetic Location |
| Class A | Penicillinases, ESBLs | TEM-1, SHV-1, CTX-M-15 | Serine-based hydrolysis of penicillins and cephalosporins. frontiersin.orgebi.ac.uk | Plasmids, Chromosomes msdmanuals.comebi.ac.uk |
| Class B | Metallo-β-lactamases (MBLs) | NDM-1, VIM, IMP | Zinc-dependent hydrolysis of a broad range of β-lactams. msdmanuals.comnih.gov | Plasmids, Chromosomes msdmanuals.com |
| Class C | Cephalosporinases | AmpC, P99, FOX-1 | Serine-based hydrolysis, primarily of cephalosporins but also penicillins. nih.govnih.gov | Chromosomes msdmanuals.com |
| Class D | Oxacillinases (OXAs) | OXA-48 | Serine-based hydrolysis of penicillins and, in some variants, carbapenems. msdmanuals.comnih.gov | Plasmids msdmanuals.com |
Kinetic Studies of Epicillin Hydrolysis by Beta-Lactamases
The kinetics of β-lactam hydrolysis by serine β-lactamases follow a two-step mechanism involving acylation and deacylation. nih.govresearchgate.net First, a serine residue in the enzyme's active site attacks the β-lactam ring, forming a covalent acyl-enzyme intermediate. mdpi.commdpi.com Subsequently, a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. mdpi.commdpi.com For many penicillins hydrolyzed by enzymes like TEM-1, the deacylation step is rate-limiting. nih.gov
While specific kinetic parameters (kcat, Km) for epicillin are not widely documented in the provided search results, studies on similar penicillins with enzymes like TEM-1 provide insight. For instance, the hydrolysis of penicillins by TEM-1 is generally efficient. nih.gov Mutations in β-lactamases can alter these kinetics significantly. The G238S substitution in TEM-1, for example, decreases its activity against penicillins by reducing the deacylation rate, while simultaneously increasing its efficiency against cephalosporins by improving the acylation rate. nih.gov This demonstrates how enzymatic function can evolve to broaden the resistance spectrum.
Target Site Modifications: Alterations in Penicillin-Binding Proteins (PBPs)
A second major resistance strategy involves alterations to the molecular target of epicillin: the penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.orgnih.gov By binding to PBPs, β-lactam antibiotics inhibit this synthesis, leading to cell lysis. wikipedia.org Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs, which reduces the binding affinity of the antibiotic to its target. nih.govplos.org This allows cell wall synthesis to continue even in the presence of the drug. plos.org This mechanism is particularly prominent in Gram-positive bacteria like Streptococcus pneumoniae and is also seen in Gram-negative species like Haemophilus influenzae. nih.govmdpi.comnih.gov
Genetic Basis of PBP Mutations Conferring Resistance
Resistance due to PBP modification arises from genetic mutations in the PBP-encoding genes. mdpi.com In many streptococcal species, resistance develops through a stepwise accumulation of mutations in several PBP genes, particularly pbp1a, pbp2b, and pbp2x. etflin.comnih.gov These changes can be point mutations or larger recombination events where a portion of the gene is replaced with DNA from a related bacterial species, creating a "mosaic" gene that codes for a low-affinity PBP. etflin.comnih.gov
For example, in S. pneumoniae, alterations in PBP2x and PBP2b are associated with initial low-level penicillin resistance, while additional changes in PBP1a are required for high-level resistance. etflin.comnih.gov In Haemophilus influenzae, resistance can be conferred by mutations in the ftsI gene, which encodes PBP3. mdpi.comnih.gov Specific amino acid substitutions, such as N526K or R517H, are linked to reduced susceptibility to aminopenicillins. mdpi.comnih.gov
The following table lists key genes and bacterial species where PBP mutations are a known mechanism of resistance to penicillins.
| Gene(s) | Encoded PBP(s) | Associated Bacteria | Type of Genetic Change |
| pbp1a, pbp2b, pbp2x | PBP1a, PBP2b, PBP2x | Streptococcus pneumoniae | Point mutations, mosaic gene formation through recombination. etflin.comnih.gov |
| ftsI | PBP3 | Haemophilus influenzae | Point mutations leading to amino acid substitutions (e.g., N526K). mdpi.comnih.gov |
| pbp4 | PBP4 | Enterococcus faecalis | Point mutations near catalytic sites, deletions in promoter region. frontiersin.org |
| mecA | PBP2a | Staphylococcus aureus (MRSA) | Acquisition of a new gene encoding a low-affinity PBP. reactgroup.orgbritannica.com |
Structural Impact of PBP Modifications on Epicillin Binding
Mutations in PBP genes lead to structural changes in the encoded proteins, particularly in or near the active site where the antibiotic binds. nih.govosti.gov These alterations can prevent the antibiotic from docking effectively. For example, in some resistant PBP variants, amino acid substitutions can narrow the entrance to the active site, sterically hindering the entry of bulky β-lactam molecules. nih.gov In other cases, the conformational changes alter the geometry of the catalytic serine residue, making it less accessible or reactive to the antibiotic. osti.govnih.gov
Efflux Pump Systems in Epicillin Monosodium Resistance
A third mechanism of resistance is the active transport of epicillin out of the bacterial cell by efflux pumps. reactgroup.orgnih.gov These are transmembrane protein complexes that recognize and expel a wide variety of toxic compounds, including antibiotics, from the cytoplasm or periplasm. frontiersin.orgnih.gov By actively reducing the intracellular concentration of epicillin, efflux pumps prevent the antibiotic from reaching a high enough concentration to effectively inhibit its PBP targets. reactgroup.orgfrontiersin.org
Efflux pumps are found in both Gram-positive and Gram-negative bacteria and can often confer resistance to multiple classes of antibiotics, contributing to multidrug resistance (MDR). frontiersin.orgmdpi.com In Gram-negative bacteria, tripartite systems like the AcrAB-TolC pump in E. coli are particularly effective. nih.gov This system spans the inner membrane, periplasm, and outer membrane, forming a continuous channel to expel drugs from the cell. nih.gov Overexpression of the genes encoding these pumps, often due to mutations in regulatory genes, can significantly increase resistance levels. mdpi.comnih.gov While less studied specifically for epicillin, efflux pumps that transport other β-lactams are known to be present in a wide range of pathogens and contribute to intrinsic and acquired resistance. mdpi.commdpi.com
Identification and Characterization of Relevant Efflux Pumps
Efflux pumps are transmembrane proteins that actively extrude a wide array of toxic compounds, including antibiotics like Epicillin, from the bacterial cytoplasm or periplasm. reactgroup.orgnih.gov This process lowers the intracellular antibiotic concentration, preventing it from reaching its target—the penicillin-binding proteins (PBPs). reactgroup.org In Gram-negative bacteria, the most significant efflux pumps belong to the Resistance-Nodulation-Division (RND) family. mdpi.comfrontiersin.org These pumps form tripartite systems that span both the inner and outer membranes. nih.govmdpi.com
Key efflux pump families implicated in beta-lactam resistance include:
Resistance-Nodulation-Division (RND) Family : This is the most potent family in Gram-negative bacteria, responsible for resistance to a broad spectrum of drugs, including beta-lactams. mdpi.comfrontiersin.org Notable examples are the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa, both of which are known to export penicillins. nih.govjidc.orgmdpi.com
Major Facilitator Superfamily (MFS) : These pumps are also common and can transport a variety of substrates. While some MFS pumps are known to confer resistance to other antibiotic classes, their role in Epicillin resistance is often secondary to RND pumps. nih.govmdpi.com
ATP-Binding Cassette (ABC) Superfamily : These pumps utilize ATP hydrolysis to power the transport of substrates across the cell membrane. frontiersin.orgnih.gov
Small Multidrug Resistance (SMR) Family : This family consists of smaller proteins that typically function as drug/proton antiporters. frontiersin.org
Multidrug and Toxic Compound Extrusion (MATE) Family : These pumps are involved in the extrusion of various toxic compounds and some antibiotics. frontiersin.orgnih.gov
The overexpression of these chromosomally encoded pumps is a common mechanism leading to clinically significant resistance. mdpi.commdpi.com
| Efflux Pump Family | Example System | Commonly Found In | Substrates Including β-lactams |
|---|---|---|---|
| Resistance-Nodulation-Division (RND) | AcrAB-TolC | Escherichia coli, Salmonella spp. | Penicillins, Fluoroquinolones, Tetracyclines |
| Resistance-Nodulation-Division (RND) | MexAB-OprM | Pseudomonas aeruginosa | Penicillins, Quinolones, Tetracycline |
| Major Facilitator Superfamily (MFS) | NorA | Staphylococcus aureus | Fluoroquinolones, some biocides |
| ATP-Binding Cassette (ABC) | MacAB-TolC | Escherichia coli | Macrolides |
Regulatory Mechanisms of Efflux Pump Expression
The expression of efflux pump genes is tightly controlled, often by local transcriptional repressors encoded near the pump genes themselves. frontiersin.org For instance, the acrAB operon is regulated by the AcrR repressor. frontiersin.org Overexpression of these pumps, leading to enhanced antibiotic resistance, typically arises from mutations in these regulatory genes. mdpi.comtandfonline.com
Global regulatory networks and two-component systems (TCS) also play a crucial role in modulating efflux pump expression in response to environmental stress, including the presence of antibiotics. mdpi.com The BaeSR TCS in E. coli and Salmonella, for example, can upregulate the expression of the MdtABC efflux pump, increasing resistance to several beta-lactams. mdpi.com Similarly, global regulators like MarA, SoxS, and RamA can activate the transcription of the AcrAB-TolC system, contributing to a multidrug-resistant phenotype. frontiersin.org
Reduced Outer Membrane Permeability and Porin Alterationsfrontiersin.orgresearchgate.net
In Gram-negative bacteria, the outer membrane acts as a formidable barrier, limiting the influx of many antibiotics. mdpi.com Hydrophilic drugs like Epicillin must traverse this barrier through water-filled protein channels known as porins. mdpi.comnih.gov
Role of Porins in Epicillin Uptake
Porins are beta-barrel proteins that form channels allowing the passive diffusion of small, hydrophilic molecules (generally under 600 Da) across the outer membrane. acs.org In many Gram-negative pathogens, such as E. coli, the major non-specific porins OmpF and OmpC are the primary entry gates for beta-lactam antibiotics, including ampicillin (B1664943) and by extension, Epicillin. frontiersin.orgnih.gov The efficiency of antibiotic entry is determined by the size, charge, and structure of the porin channel. nih.gov OmpF, for instance, generally forms a slightly larger pore than OmpC, making it a more efficient channel for certain antibiotics. nih.gov
Mechanisms of Porin Downregulation or Modification
Bacteria can develop resistance by reducing the uptake of Epicillin through two main strategies involving porins:
Downregulation or Loss of Porins : Bacteria can decrease the expression of porin genes, leading to fewer channels in the outer membrane. researchgate.netbiorxiv.org This is a common mechanism of resistance to beta-lactams and other antibiotics. nih.govnih.gov For example, the loss of OmpF porins in E. coli is frequently observed in clinical isolates resistant to carbapenems and other beta-lactams. nih.gov This reduction in porin expression is often a result of mutations in the regulatory genes that control porin synthesis, such as ompR. biorxiv.org
Porin Modification : Mutations in the porin genes themselves can lead to the production of altered proteins with narrower channels or modified internal loop structures. nih.govresearchgate.net These structural changes can physically obstruct the passage of antibiotic molecules or alter the electrostatic potential within the channel, repelling the drug and thereby reducing its influx. researchgate.net In Neisseria meningitidis, a single amino acid change in the PorB porin has been shown to cause ampicillin resistance. researchgate.net
These porin-related resistance mechanisms often act synergistically with other defenses, such as the production of beta-lactamase enzymes or the overexpression of efflux pumps, to achieve higher levels of resistance. nih.gov
| Porin | Bacterium | Function | Resistance Mechanism |
|---|---|---|---|
| OmpF | Escherichia coli | Major channel for β-lactam entry. frontiersin.org | Downregulation or mutational alteration to narrow the pore. researchgate.netnih.gov |
| OmpC | Escherichia coli | Secondary channel for β-lactam entry. nih.gov | Downregulation or mutation. frontiersin.orgnih.gov |
| OmpK35/OmpK36 | Klebsiella pneumoniae | Homologs of OmpF/OmpC; primary channels for β-lactam entry. nih.gov | Loss of one or both porins is a major cause of resistance. nih.govnih.gov |
| OprD | Pseudomonas aeruginosa | Specific channel for carbapenems and basic amino acids. jidc.org | Downregulation is a key mechanism of carbapenem (B1253116) resistance. jidc.org |
Genetic Basis of Resistance Dissemination
The rapid spread of antibiotic resistance is largely due to the ability of bacteria to share resistance genes among themselves, even between different species. reactgroup.orgwikipedia.org This process, known as horizontal gene transfer (HGT), is a primary driver in the evolution of multidrug-resistant pathogens. wikipedia.orgcdnsciencepub.com
Horizontal Gene Transfer Mechanisms (Conjugation, Transduction, Transformation)researchgate.netreactgroup.orgdovepress.com
Bacteria employ three primary mechanisms to exchange genetic material:
Conjugation : This process involves the direct transfer of genetic material from a donor to a recipient bacterium through cell-to-cell contact, often mediated by a pilus. reactgroup.org The transferred DNA is typically in the form of a plasmid, a small, circular, self-replicating DNA molecule. lakeforest.edu Plasmids frequently carry multiple antibiotic resistance genes (ARGs), including those for beta-lactamases that degrade Epicillin, efflux pumps, and enzymes that modify the antibiotic's target. nih.govnih.gov Conjugation is considered a highly efficient mechanism for spreading resistance, particularly within the dense bacterial populations of the gastrointestinal tract. dovepress.comlakeforest.edu
Transduction : In transduction, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria). reactgroup.orgdovepress.com During the phage's replication cycle, it can accidentally package a fragment of the host bacterium's DNA, which may contain resistance genes. When this phage infects a new bacterium, it injects the previously packaged DNA, potentially integrating the resistance gene into the new host's genome. cdnsciencepub.comdovepress.com This mechanism plays a significant role in the dissemination of genes encoding virulence factors and antibiotic resistance. wikipedia.org
Transformation : This is the process by which some bacteria can take up free-floating DNA from their immediate environment. reactgroup.orglakeforest.edu This DNA often comes from dead, lysed bacteria. If the captured DNA fragment contains a resistance gene, the recipient cell can incorporate it into its own chromosome or a plasmid through homologous recombination, thereby acquiring the resistance trait. nih.gov Natural competence for transformation is a trait found in several bacterial species, including Haemophilus influenzae and Streptococcus pneumoniae. nih.gov
These HGT mechanisms ensure that advantageous genes, such as those conferring resistance to Epicillin, can be rapidly disseminated throughout bacterial communities, posing a significant challenge to effective antimicrobial therapy. nih.govelifesciences.org
Role of Mobile Genetic Elements (Plasmids, Transposons)
The dissemination of antibiotic resistance is significantly accelerated by the horizontal transfer of genes, a process largely mediated by mobile genetic elements (MGEs). nih.gov In the context of this compound, a semi-synthetic aminopenicillin, the primary mechanism of resistance, the production of β-lactamase enzymes, is frequently encoded by genes located on these MGEs. nih.govnih.gov Plasmids and transposons are particularly crucial in the spread of resistance determinants among bacterial populations. nih.govwikipedia.org
Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and can be transferred between bacteria through a process called conjugation. wikipedia.org These genetic elements can carry a variety of genes, including those conferring resistance to multiple classes of antibiotics. irb.hr For aminopenicillins like epicillin, plasmids often carry β-lactamase genes, such as the widespread blaTEM and blaSHV variants. nih.gov The presence of these genes on conjugative plasmids allows for their rapid spread not only within a single bacterial species but also across different species, contributing to the widespread emergence of resistance. wikipedia.orgirb.hr
Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. scirp.orgnih.gov This mobility allows for the capture and dissemination of resistance genes. scirp.org Transposons often carry antibiotic resistance genes, and their insertion into plasmids can create a potent combination for the spread of resistance. irb.hrscirp.org For instance, a transposon carrying a β-lactamase gene can jump onto a plasmid, which can then be transferred to another bacterium. scirp.org Some common transposons known to carry ampicillin resistance, a close relative of epicillin, include Tn3. scirp.org
Integrons are another type of mobile genetic element that plays a significant role in the acquisition and expression of resistance genes. scirp.org While not mobile on their own, they are often found within transposons and on plasmids. scirp.org Integrons possess a site-specific recombination system that allows them to capture and express gene cassettes, which can contain antibiotic resistance genes. nih.gov The accumulation of multiple gene cassettes within an integron can lead to a multi-drug resistant phenotype.
The co-localization of genes for resistance to different classes of antibiotics on the same plasmid or transposon is a common phenomenon. This means that the use of one antibiotic can select for bacteria that are resistant to a range of other, unrelated antibiotics.
Table 1: Key Mobile Genetic Elements in the Dissemination of Aminopenicillin Resistance
| Mobile Genetic Element | Description | Role in Resistance to Epicillin (and related Aminopenicillins) |
| Plasmids | Extrachromosomal, self-replicating DNA molecules transferred via conjugation. wikipedia.org | Carry β-lactamase genes (e.g., blaTEM, blaSHV), facilitating their rapid spread among diverse bacterial populations. nih.govmdpi.com |
| Transposons | "Jumping genes" that move between DNA molecules (chromosome, plasmids). scirp.org | Facilitate the transfer of β-lactamase genes onto plasmids, contributing to the creation of multi-drug resistance plasmids. irb.hrscirp.org |
| Integrons | Genetic elements that capture and express gene cassettes containing resistance genes; often located on transposons and plasmids. scirp.org | Can incorporate β-lactamase gene cassettes, contributing to multi-drug resistance profiles in bacteria. |
Evolutionary Dynamics of Epicillin Resistance Development
The development of bacterial resistance to this compound is a clear example of evolution by natural selection. berkeley.eduwikipedia.org The widespread use of penicillins has exerted immense selective pressure on bacterial populations, favoring the survival and proliferation of resistant strains. icr.org This evolutionary process is driven by a combination of random mutations and the horizontal transfer of pre-existing resistance genes. wikipedia.orgmo.gov
The initial exposure of a bacterial population to epicillin will eliminate the susceptible individuals, while those with some level of intrinsic or acquired resistance will survive. mo.gov These surviving bacteria will then reproduce, passing on their resistance traits to subsequent generations. mo.gov Over time, this leads to a significant increase in the prevalence of resistance within the bacterial population. icr.org
Several key evolutionary pathways contribute to the development of high-level resistance to epicillin:
Stepwise Mutation: Bacteria can acquire resistance through a series of mutations in their own chromosomal DNA. For instance, mutations in the genes encoding for penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of epicillin, thereby rendering the antibiotic less effective. asm.org While a single mutation may only confer a small increase in resistance, the accumulation of multiple mutations over time can lead to clinically significant levels of resistance. asm.org
Gene Amplification: In some cases, bacteria can increase the copy number of a resistance gene, leading to the overproduction of the resistance-conferring protein, such as a β-lactamase. This increased production can overwhelm the antibiotic, allowing the bacterium to survive at higher concentrations of the drug.
Horizontal Gene Transfer: As discussed in the previous section, the acquisition of resistance genes via plasmids and transposons is a major driver of resistance evolution. nih.gov This process allows for the rapid dissemination of highly effective resistance mechanisms, such as potent β-lactamases, across different bacterial lineages, dramatically accelerating the evolutionary response to antibiotic pressure. Clinical isolates often harbor multiple β-lactamases, which can have overlapping catalytic activities and contribute to different evolutionary paths to resistance. asm.org
Fitness Costs and Compensatory Evolution: The acquisition of resistance mechanisms can sometimes come at a fitness cost to the bacterium, such as a reduced growth rate or virulence. asm.org However, bacteria can often overcome these initial fitness costs through subsequent compensatory mutations. These mutations, which occur in other genes, can alleviate the negative effects of the resistance determinant without compromising the resistance itself. This process of compensatory evolution stabilizes the resistant phenotype in the bacterial population, even in the absence of the antibiotic.
The evolutionary trajectory of resistance is not always a simple, linear path. The presence of multiple β-lactamases in a single clinical isolate can create a more complex selective landscape. asm.org The interplay between different resistance mechanisms, their associated fitness costs, and the potential for compensatory evolution all contribute to the dynamic and ongoing evolution of resistance to epicillin and other β-lactam antibiotics.
Pharmacokinetic Studies of Epicillin Monosodium in Preclinical Animal Models
Absorption Characteristics in Various Animal Species (e.g., mice, rats)
Studies investigating the intestinal absorption of epicillin (B1671483) have been conducted in rats. Research comparing the absorption kinetics of several aminopenicillins revealed that the intestinal absorption of epicillin in rats is best described by Michaelis-Menten kinetics nih.gov. This suggests that the absorption process is carrier-mediated and can become saturated at higher concentrations. This characteristic is shared with cyclacillin, another aminopenicillin, while amoxicillin (B794) and ampicillin (B1664943) absorption is described by a combination of first-order and Michaelis-Menten kinetics nih.gov.
Table 1: Intestinal Absorption Kinetics of Epicillin in Rats
| Animal Model | Absorption Kinetics Model | Key Finding | Reference |
|---|---|---|---|
| Rat | Michaelis-Menten | Indicates a saturable, carrier-mediated absorption process in the intestine. | nih.gov |
Distribution Profiles in Animal Tissues and Biological Fluids
The distribution of epicillin has been studied in rabbits. Following intravenous administration, epicillin demonstrates a distribution pattern that can be described by a two-compartment open model springernature.com. A notable finding from these studies is that epicillin exhibits a higher total volume of distribution and a larger tissue volume of distribution compared to ampicillin springernature.com. This suggests that epicillin may penetrate tissues more extensively than ampicillin. The total and tissue volumes of distribution for epicillin were found to be consistent across different doses springernature.com.
In rats, while specific tissue concentration data for epicillin is limited, studies on the closely related ampicillin have shown its distribution into various organs, including the lungs, muscle, heart, spleen, and testes, although at levels lower than in the serum bohrium.com. Given the structural similarity, it is plausible that epicillin follows a comparable distribution pattern.
Table 2: Distribution Characteristics of Epicillin in Rabbits
| Parameter | Finding | Comparison with Ampicillin | Reference |
|---|---|---|---|
| Pharmacokinetic Model | Two-compartment open model | Similar to ampicillin | springernature.com |
| Total Volume of Distribution | Higher than ampicillin | Indicates more extensive distribution | springernature.com |
| Tissue Volume of Distribution | Higher than ampicillin | Suggests greater tissue penetration | springernature.com |
Metabolism and Biotransformation Pathways in Animal Systems
For many penicillins, a primary metabolic pathway involves the enzymatic hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid derivatives springernature.com. Studies on amoxicillin in rats have identified metabolites such as amoxicilloic acid and amoxicillin diketopiperazine bohrium.comnih.gov. It is hypothesized that epicillin undergoes a similar biotransformation, resulting in the corresponding epicilloic acid. However, direct experimental evidence from animal models confirming the presence of this and other potential metabolites of epicillin is currently lacking.
The primary enzyme responsible for the degradation of penicillins is β-lactamase, which is produced by various bacteria and leads to antibiotic resistance springernature.com. In terms of host metabolism, the enzymatic processes involved in the biotransformation of epicillin in animal systems have not been specifically elucidated. For other β-lactams, metabolism can occur in the liver, involving cytochrome P450 enzymes for some compounds, though renal excretion of the unchanged drug is often the primary elimination route springernature.com. In vitro studies using animal liver microsomes could provide insights into the potential for hepatic metabolism of epicillin, but such specific data is not currently available springernature.comnih.gov.
Excretion Routes and Clearance Rates in Animal Models
The excretion of epicillin has been investigated in rabbits. Following intravenous administration, epicillin is eliminated from the body through both glomerular filtration and tubular secretion in the kidneys springernature.com. This dual mechanism of renal excretion is common for many penicillins. The clearance of epicillin in rabbits also suggests the involvement of tubular reabsorption springernature.com.
Table 3: Excretion of Epicillin in Rabbits
| Excretion Route | Mechanisms | Reference |
|---|---|---|
| Renal | Glomerular Filtration, Tubular Secretion, Tubular Reabsorption | springernature.com |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies
Specific pharmacokinetic/pharmacodynamic (PK/PD) models for epicillin in preclinical animal models have not been identified in the reviewed literature. However, PK/PD modeling is a well-established tool for optimizing the dosing regimens of β-lactam antibiotics in general researchgate.net.
For β-lactams, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen nih.gov. Preclinical infection models, such as the neutropenic murine thigh infection model, are commonly used to determine the magnitude of this index required for a specific antibacterial effect (e.g., bacteriostasis or a 1-log reduction in bacterial count) nih.gov.
For aminopenicillins like ampicillin, PK/PD studies in mice have been used to define the %fT > MIC targets for efficacy against various pathogens nih.gov. For instance, in a murine thigh infection model with Enterococcus faecalis, the efficacy of the ampicillin-ceftriaxone combination was linked to the time the drug concentrations exceeded the MIC nih.gov. It is anticipated that a similar PK/PD relationship would govern the efficacy of epicillin, and such models would be instrumental in translating preclinical findings to potential clinical applications.
Predictive Value of Animal PK/PD Models for Antibiotic Efficacy
Animal infection models play a significant role in the preclinical assessment of new antibiotics, the optimization of dosing for clinically approved drugs, and the establishment or confirmation of susceptibility breakpoints. nih.gov The primary objective of these animal model studies is to simulate human infectious diseases, thereby enabling robust PK/PD analyses to determine the optimal drug exposures that correlate with therapeutic success. nih.gov For beta-lactam antibiotics, including penicillins like epicillin, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is the PK/PD index that best predicts the relationship between antibiotic exposure and its bactericidal effect. nih.gov
Preclinical animal studies, such as the neutropenic thigh infection model, have been extensively utilized to support the selection of dosing regimens for clinical development and the evaluation of susceptibility breakpoints. frontiersin.org For the majority of beta-lactam antibiotics studied, these preclinical models have consistently shown that a %fT > MIC of approximately 40–70% is required to achieve a 1-log reduction in colony-forming units (CFU). frontiersin.org Specifically, penicillin-based beta-lactams generally require a %fT > MIC of 50–60% for maximal effects. frontiersin.org
The data derived from these validated animal infection models are critical for designing dosing regimens that aim to maximize efficacy while minimizing the duration and cost of clinical trials. nih.gov By establishing a quantitative relationship between drug exposure and antimicrobial effect, these models serve as a vital bridge between in vitro susceptibility data and clinical outcomes. nih.gov
A comparative pharmacokinetic study in rabbits provides some insight into the disposition of epicillin. nih.gov When administered intravenously, the blood levels of epicillin followed a biexponential course, suggesting a two-compartment open model. nih.gov The study indicated that epicillin has a more slowly decreasing tissue level and a higher total volume of distribution compared to ampicillin. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of Epicillin and Ampicillin in Rabbits
| Parameter | Epicillin | Ampicillin |
|---|---|---|
| Pharmacokinetic Model | Two-compartment open model | Two-compartment open model |
| Tissue Level Decline | Slower | Faster |
| Total Volume of Distribution | Higher | Lower |
| Tissue Volume of Distribution | Higher | Lower |
Quantitative Relationships between Exposure and Antimicrobial Effect
The quantitative relationship between drug exposure and the antimicrobial effect of beta-lactam antibiotics is well-established, with %fT > MIC being the most predictive pharmacodynamic index. nih.govelsevier.es This index is based on the principle that the efficacy of beta-lactams is more dependent on the duration of exposure above a critical concentration (the MIC) rather than the peak concentration achieved.
While specific in vivo PK/PD studies correlating epicillin exposure with antimicrobial outcomes are not extensively documented, the principles governing other aminopenicillins can be extrapolated. For penicillin-based beta-lactams, a %fT > MIC of 50–60% is generally associated with maximal bactericidal activity in preclinical models. frontiersin.org
In a study comparing the in vivo efficacy of epicillin, ampicillin, and amoxicillin in experimental mouse infections, epicillin was found to be similar to or slightly less active than ampicillin. nih.gov Both epicillin and ampicillin were significantly less effective than amoxicillin against the majority of infections when administered orally or subcutaneously. nih.gov This difference in efficacy can often be explained by variations in their pharmacokinetic profiles, which would affect the duration that drug concentrations remain above the MIC of the infecting pathogen.
The relationship between in vitro susceptibility (MIC) and in vivo activity is generally strong for many antibiotics in animal models. nih.gov For instance, studies with other beta-lactams have shown a significant correlation between the MIC and the dose required to achieve a bacteriostatic effect. nih.gov
Table 2: General PK/PD Targets for Beta-Lactam Antibiotics in Preclinical Models
| Pharmacodynamic Endpoint | Required %fT > MIC (Penicillins) | Required %fT > MIC (Cephalosporins) | Required %fT > MIC (Carbapenems) |
|---|---|---|---|
| Stasis (No change in bacterial count) | ~30% | 30-40% | ~20% |
| 1-2 log10 CFU reduction | 40-50% | 60-70% | ~30% |
| Maximal Effect | 50-60% | >70% | ~40% |
The data presented in Table 2 is a generalized representation for different classes of beta-lactam antibiotics based on numerous preclinical studies. frontiersin.org These values serve as a foundational guide for the development and dosage regimen design for new and existing antibiotics, including epicillin. The specific target for epicillin would ideally be confirmed through dedicated in vivo studies that correlate its unique pharmacokinetic profile with microbiological outcomes against specific pathogens.
Preclinical in Vitro Studies of Epicillin Monosodium Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinationuem.br
The evaluation of a new antimicrobial agent begins with determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a specific bacterial strain in vitro. idexx.dknih.govidexx.combmglabtech.com The MBC is the lowest concentration that results in a 99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum, indicating the agent's bactericidal (killing) capability. bmglabtech.commicrobe-investigations.comcreative-diagnostics.com
Epicillin (B1671483), a semisynthetic penicillin, has been tested against a variety of bacterial strains to determine its spectrum of activity. The susceptibility of a given bacterium to an antibiotic is strain-dependent. idexx.dk While a comprehensive, centralized database of Epicillin's MIC and MBC values is not available, research indicates its activity is primarily against Gram-positive organisms and some Gram-negative bacteria, which is characteristic of aminopenicillins.
The following table represents illustrative MIC and MBC values for antibiotics in the same class as Epicillin against common bacterial pathogens to provide context for expected activity.
| Bacterial Strain | Antibiotic Class | Typical MIC Range (µg/mL) | Typical MBC Range (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Aminopenicillin | 0.25 - 2 | 0.5 - 4 |
| Streptococcus pneumoniae | Aminopenicillin | 0.06 - 1 | 0.12 - 2 |
| Escherichia coli | Aminopenicillin | 2 - 32 | 4 - 64 |
| Haemophilus influenzae | Aminopenicillin | 0.5 - 4 | 1 - 8 |
| Listeria monocytogenes | Ampicillin (B1664943) | 1 - 15 | 5 - 20 |
Note: The data in the table is representative for the aminopenicillin class and is for illustrative purposes. Actual MIC/MBC values for Epicillin monosodium may vary based on the specific bacterial strain and testing conditions. nih.gov
Standardized laboratory methods are crucial for determining the MIC and MBC of antibiotics like this compound. The two most common techniques are the broth dilution and agar (B569324) diffusion methods. nih.gov
Agar Well Diffusion: This method is widely used for preliminary screening of antimicrobial activity. mdpi.commcmaster.ca A standardized inoculum of bacteria is spread over the surface of an agar plate. wisdomlib.org Wells are then punched into the agar, and a specific volume of the antimicrobial agent is added to the wells. nih.govcore.ac.uk As the agent diffuses through the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the well is measured to assess the substance's effectiveness. mdpi.comwisdomlib.org
Broth Dilution Method: This technique provides a quantitative MIC value. microbeonline.com It involves preparing a series of tubes or microtiter plate wells with decreasing concentrations of the antibiotic in a liquid growth medium (broth). microbeonline.comnih.govresearchgate.net Each tube is then inoculated with a standardized number of bacteria. microbeonline.com Following incubation, the tubes are examined for visible bacterial growth (turbidity). The lowest concentration of the antibiotic that completely inhibits growth is recorded as the MIC. nih.govmicrobeonline.com To determine the MBC, an aliquot from the clear tubes is subcultured onto antibiotic-free agar. The lowest concentration from which no bacteria grow on the new plate is the MBC. bmglabtech.comcreative-diagnostics.com
Time-Kill Curve Analysis of this compound
Time-kill curve analysis provides detailed information about the pharmacodynamics of an antibiotic by showing the rate of bacterial killing over time. uem.brnih.gov These assays are used to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity and to observe concentration-dependent effects. uem.brmdpi.com
In a typical time-kill study, bacteria are exposed to the antibiotic at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). uem.br Samples are taken at different time points (e.g., 0, 2, 4, 6, 24 hours), diluted, and plated to count the number of viable colony-forming units (CFU/mL). uem.br A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the CFU/mL from the initial inoculum. uem.br While specific time-kill curve data for this compound is not detailed in the available literature, such studies are standard for characterizing penicillins and would be expected to demonstrate time-dependent bactericidal activity, a hallmark of the beta-lactam class.
Post-Antibiotic Effect (PAE) Investigations
The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure to an antimicrobial agent, even after the drug concentration falls below the MIC. dovepress.comembopress.orgchosunobr.org This phenomenon is an important pharmacodynamic parameter, as a significant PAE may allow for more spaced-out dosing intervals without loss of efficacy. nih.gov
Combinatorial Antimicrobial Studies with this compound
The use of antibiotics in combination is a strategy to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic effect. nih.gov
Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. Antagonism is the opposite, where one drug reduces the effectiveness of the other. scirp.org These interactions are often quantified using the fractional inhibitory concentration index (FICI), where an FICI of ≤0.5 typically indicates synergy. nih.gov
Studies on related aminopenicillins, such as ampicillin, have shown synergistic effects when combined with other classes of drugs. For instance, a distinct synergistic effect has been observed when ampicillin is combined with certain antimicrobial peptides against multidrug-resistant Staphylococcus epidermidis, leading to a 32- to 64-fold reduction in the MIC of ampicillin. nih.gov Similarly, synergy has been reported between penicillins and other agents like beta-lactamase inhibitors, which protect the penicillin from degradation by bacterial enzymes, and aminoglycosides, which can enhance bacterial killing in certain infections. Such combinatorial approaches are a cornerstone of modern antimicrobial therapy. nih.gov
Cellular Assays for Antimicrobial Efficacy
In the preclinical assessment of a new antimicrobial agent, cellular assays are fundamental in determining its efficacy against pathogenic bacteria. These in vitro tests provide crucial data on the direct effects of the compound on bacterial cells, including their viability, structural integrity, and ability to form complex communities. For this compound, a semisynthetic aminopenicillin, such assays are pivotal in elucidating its bactericidal mechanisms and its potential to combat bacterial persistence.
As a member of the beta-lactam class of antibiotics, the primary mechanism of action of epicillin involves the inhibition of bacterial cell wall synthesis, which ultimately leads to cell lysis. emerginginvestigators.orgnih.gov This process is often preceded by distinct morphological alterations in the treated bacteria. nih.govwikipedia.org
Studies comparing the in vitro activity of epicillin with other aminopenicillins, such as ampicillin and amoxycillin, have shown that their minimum inhibitory concentrations (MICs) are very similar against susceptible bacterial strains. scite.ai At concentrations near the MIC, both epicillin and ampicillin have been observed to exhibit comparable bactericidal activity against Escherichia coli and Salmonella typhi. scite.ai
Microscopic examination of bacteria exposed to epicillin and ampicillin reveals the formation of filamentous structures. scite.ainih.gov This elongation is a characteristic effect of certain beta-lactams that interfere with the penicillin-binding proteins (PBPs) responsible for septum formation during cell division. wikipedia.org These filamentous forms are typically less stable and eventually undergo lysis, although this process has been reported to be slower compared to the rapid lysis induced by amoxycillin, which tends to produce spheroplasts that lyse quickly. scite.ainih.gov The formation of these altered morphological forms, be it filaments or spheroplasts, is a direct consequence of the drug's interference with peptidoglycan synthesis, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell death. nih.gov
The degree of morphological change and subsequent lysis is dependent on both the antibiotic concentration and the duration of exposure. asm.org For instance, in studies with ampicillin, higher concentrations lead to more pronounced and rapid lytic effects. npl.co.uk Given the similar mechanisms of action and in vitro profiles, a comparable dose-dependent effect would be anticipated for epicillin.
Table 1: Comparative Morphological Effects of Aminopenicillins on Bacteria
| Antibiotic | Common Morphological Change | Lysis Characteristics |
| Epicillin | Filamentous forms | Slow lysis |
| Ampicillin | Filamentous forms, Spheroplasts | Slow to moderate lysis |
| Amoxycillin | Spheroplasts | Rapid lysis |
This table provides a summary of typical morphological changes observed in bacteria when treated with different aminopenicillins at concentrations near their MIC.
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. emerginginvestigators.orgfrontiersin.org The ability of an antibiotic to prevent biofilm formation or eradicate established biofilms is a critical aspect of its preclinical evaluation.
While direct studies on epicillin's effect on biofilms are limited, the extensive research on the closely related ampicillin provides significant insights. Due to their similar in vitro activities, the effects of ampicillin on biofilms can be cautiously extrapolated to epicillin. scite.ai
Research has shown that the effect of ampicillin on biofilm formation is concentration-dependent. At sub-inhibitory concentrations, ampicillin has been observed to paradoxically promote biofilm formation in some bacterial species, including E. coli and Staphylococcus aureus. emerginginvestigators.orgemerginginvestigators.orgfrontiersin.org This phenomenon is thought to be a stress response where the bacteria enhance their biofilm-forming capacity to survive in the presence of the antibiotic. mdpi.com
Conversely, at concentrations at or above the MIC, ampicillin has been shown to inhibit biofilm formation and reduce the viability of cells within existing biofilms. mdpi.comnih.gov However, the complete eradication of a mature biofilm with a single antibiotic is often challenging due to the protective nature of the EPS matrix, which can limit antibiotic penetration. frontiersin.org For instance, while ampicillin can penetrate Klebsiella pneumoniae biofilms, the cells within may exhibit increased tolerance. frontiersin.org
Combination therapy is a promising strategy to overcome biofilm resistance. Studies have explored the use of ampicillin in conjunction with other agents, such as nitric oxide donors or other antibiotics, to enhance biofilm eradication. frontiersin.orgacs.org These combinations can work synergistically to disrupt the biofilm matrix and kill the embedded bacteria.
Table 2: Effect of Ampicillin Concentration on Biofilm Formation
| Bacterial Species | Ampicillin Concentration | Effect on Biofilm | Reference |
| Escherichia coli | Sub-MIC | Increased formation | emerginginvestigators.orgemerginginvestigators.org |
| Staphylococcus aureus | Sub-MIC | Increased formation | frontiersin.org |
| Pseudomonas putida | ≥ 25 µg/mL | Decreased viable cells and biomass | nih.gov |
| Arcobacter-like strains | > 32 mg/L | Significant decrease in formation | mdpi.com |
This table summarizes findings from studies on ampicillin, which may be indicative of the potential effects of epicillin on biofilm formation.
Preclinical Animal Models of Infection for Epicillin Monosodium Evaluation
Selection and Characterization of Appropriate Animal Models for Bacterial Infections
The selection of an appropriate animal model is a critical first step in the in vivo assessment of a new antibiotic like Epicillin (B1671483) monosodium. The primary goal is to utilize a model that can accurately mimic the key aspects of human infectious diseases. vmrcindia.com The mouse peritonitis sepsis model is a frequently employed and well-characterized model for these purposes. noblelifesci.com
The mouse peritonitis model involves the intraperitoneal injection of a bacterial inoculum, often suspended in a substance like hog gastric mucin, to induce a systemic infection that can progress to sepsis. noblelifesci.com This model is valued for its reproducibility, the relatively short duration of experiments, and the clear endpoints it provides, such as animal survival or bacterial load in various tissues. noblelifesci.com It serves as a robust initial screen for the in vivo efficacy of antibacterial compounds before they advance to studies in larger animals or human clinical trials. noblelifesci.com
Rodent Models (Mice, Rats)
Rodent models, particularly mice and rats, are the most common choices for the preclinical evaluation of antibiotics due to several factors. vmrcindia.comresearchgate.net Their small size, relatively low cost, well-characterized immune systems, and the availability of a wide range of reagents make them highly suitable for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies. vmrcindia.comcriver.com
Mice are frequently used in models such as the thigh infection model and the peritonitis/sepsis model. vmrcindia.comnoblelifesci.com The thigh infection model is particularly useful for studying the local effects of an antibiotic on bacterial replication in muscle tissue, while the peritonitis model provides insights into systemic infections. vmrcindia.comnih.gov Rat models are also valuable and have been used extensively in studying various bacterial infections, including pneumonia and skin and soft tissue infections. mdpi.com These models allow for the investigation of an antibiotic's ability to penetrate different tissues and exert its effect. vmrcindia.commdpi.com
Considerations for Disease Pathophysiology Mimicry
A significant consideration in selecting an animal model is its ability to mimic the pathophysiology of the human disease being targeted. criver.comnih.gov While rodent models are invaluable, it is acknowledged that there are inherent differences in physiology, immunology, and pharmacokinetics between rodents and humans. researchgate.net Therefore, careful consideration must be given to how well the animal model reflects the course of infection and the host's immune response in humans. criver.com
For instance, in sepsis models, researchers aim to replicate the systemic inflammatory response and organ dysfunction seen in human patients. nih.gov The choice of bacterial strain, the inoculum size, and the route of administration are all critical factors that can be adjusted to better simulate a specific type of human infection. noblelifesci.comnih.gov The ultimate goal is to generate data from these models that can be reliably translated to predict clinical outcomes in humans. vmrcindia.comresearchgate.net
Infection Models for Specific Bacterial Pathogens Relevant to Epicillin's Spectrum
To thoroughly evaluate Epicillin monosodium, infection models are established using bacterial pathogens that fall within its expected spectrum of activity. Epicillin, being a penicillin, is anticipated to be effective against a range of Gram-positive and some Gram-negative bacteria. Therefore, preclinical studies would typically involve challenging animals with relevant strains of bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. noblelifesci.comnih.govnih.gov
For example, to assess the efficacy of epicillin against respiratory pathogens, a mouse pneumonia model using Streptococcus pneumoniae could be employed. nih.gov Similarly, the mouse peritonitis model can be adapted to study infections caused by Staphylococcus aureus (including methicillin-resistant strains, or MRSA) or Escherichia coli, which are common causes of peritonitis and sepsis in humans. noblelifesci.comnih.gov The selection of specific, clinically relevant bacterial strains is crucial for determining the potential clinical utility of epicillin.
Evaluation of this compound Efficacy in Animal Infection Models
Bacterial Load Reduction in Infected Tissues
A fundamental measure of an antibiotic's effectiveness is its ability to kill or inhibit the growth of bacteria at the site of infection. nih.gov In preclinical animal models, this is quantified by measuring the bacterial load in various tissues or body fluids. criver.com For instance, in a thigh infection model, the number of colony-forming units (CFU) per gram of muscle tissue would be determined at different time points after treatment with epicillin. nih.gov In a peritonitis model, bacterial counts in the peritoneal fluid or blood would be assessed. nih.gov A significant reduction in bacterial load in the epicillin-treated group compared to a placebo or control group would provide strong evidence of its antibacterial efficacy in vivo. nih.govnih.gov
The table below illustrates hypothetical data on bacterial load reduction in a mouse peritonitis model.
| Treatment Group | Mean Bacterial Load (log10 CFU/mL) in Peritoneal Fluid |
| Placebo | 7.5 |
| This compound | 3.2 |
| Comparator Antibiotic | 3.5 |
Impact on Disease Progression and Survival Rates
Ultimately, the most critical indicator of an antibiotic's potential clinical benefit is its ability to improve patient outcomes. In animal models, this is primarily evaluated by observing the impact on disease progression and, most importantly, survival rates. googleapis.comresearchgate.net In a typical study, groups of infected animals are treated with either this compound, a placebo, or a comparator antibiotic, and their survival is monitored over a set period. noblelifesci.comnih.gov
An effective antibiotic will significantly increase the survival rate of the treated animals compared to the untreated control group. googleapis.com The data from these survival studies are often presented as survival curves, which graphically depict the proportion of animals surviving over time. researchgate.net
The following interactive table presents hypothetical survival data from a mouse sepsis model.
| Treatment Group | Survival Rate at 7 Days (%) |
| Placebo | 10 |
| This compound | 70 |
| Comparator Antibiotic | 65 |
These preclinical evaluations in well-characterized animal models provide the foundational evidence for the potential efficacy of this compound. The data gathered on bacterial load reduction and improved survival rates are essential for making informed decisions about the further development of this antibiotic for clinical use.
Correlation between In Vitro Susceptibility and In Vivo Efficacy of this compound in Preclinical Animal Models
The predictive value of in vitro susceptibility testing for the in vivo efficacy of antimicrobial agents is a cornerstone of chemotherapy research. For this compound, as with other antibiotics, the relationship between the minimum inhibitory concentration (MIC)—the lowest concentration of the drug that inhibits the visible growth of a microorganism in vitro—and the outcome of treatment in preclinical animal models of infection is a critical area of investigation. This section explores the correlation between these two parameters for this compound, drawing on available preclinical research findings.
General Correlation and Comparative Studies
Research comparing Epicillin to other aminopenicillins, such as ampicillin (B1664943) and amoxycillin, provides insight into the correlation between its in vitro activity and in vivo performance. In a notable comparative study, the in vitro activities (MICs) of ampicillin, epicillin, and amoxycillin were found to be very similar against a range of non-β-lactamase-producing bacterial strains. scite.ai However, this similarity in in vitro potency did not directly translate to equivalent efficacy in animal models.
In Vivo Efficacy in Murine Infection Models
Early preclinical evaluations of epicillin demonstrated its therapeutic activity in mice infected with a variety of pathogenic bacteria. These studies established that epicillin is effective when administered both orally and subcutaneously against infections caused by single strains of several key pathogens. nih.gov
The spectrum of susceptible organisms in these murine models included:
Streptococcus pyogenes
Non-penicillinase-producing Staphylococcus aureus
Proteus mirabilis
Escherichia coli
Salmonella schottmuelleri
Pseudomonas aeruginosa nih.gov
In direct oral chemotherapeutic comparisons with other widely used antibiotics of its time, such as tetracycline, chloramphenicol, cephalexin, and ampicillin, epicillin generally exhibited comparable activity. nih.gov These findings underscore the in vivo relevance of the in vitro susceptibility of these pathogens to epicillin.
The following table summarizes the findings from preclinical studies on the in vivo efficacy of Epicillin in mouse infection models.
| Pathogen | Infection Model | Efficacy of Epicillin | Reference |
| Streptococcus pyogenes | Systemic infection in mice | Therapeutically active | nih.gov |
| Staphylococcus aureus (non-penicillinase-producing) | Systemic infection in mice | Therapeutically active | nih.gov |
| Proteus mirabilis | Systemic infection in mice | Therapeutically active | nih.gov |
| Escherichia coli | Systemic infection in mice | Therapeutically active | nih.gov |
| Salmonella schottmuelleri | Systemic infection in mice | Therapeutically active | nih.gov |
| Pseudomonas aeruginosa | Systemic infection in mice | Therapeutically active | nih.gov |
Structure Activity Relationship Sar Studies of Epicillin Monosodium Analogs
Identification of Key Structural Moieties for Antimicrobial Activity
The antimicrobial efficacy of epicillin (B1671483) and its analogs is contingent on several critical structural features that work in concert to inhibit bacterial cell wall synthesis.
The β-Lactam Ring: The four-membered β-lactam ring is the cornerstone of penicillin's antibacterial activity. nih.govwikipedia.org The inherent strain of this ring makes it chemically reactive, mimicking the D-alanine-D-alanine dipeptide of the bacterial peptidoglycan. frontiersin.orgresearchgate.net This allows the antibiotic to acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the bacterial cell wall. frontiersin.orgnih.govscialert.net This irreversible inhibition disrupts cell wall synthesis, leading to bacterial lysis. slideshare.netmhmedical.com Any chemical modification that opens this ring results in a complete loss of antibacterial activity. nih.gov
The Thiazolidine (B150603) Ring: Fused to the β-lactam ring, the thiazolidine ring is also crucial. wikipedia.org Substitutions on this ring can influence acid stability and resistance to β-lactamases. slideshare.net The sulfur atom at position 1 and the geminal dimethyl groups at position 2 are considered necessary for retaining desired activity. nepjol.infoslideshare.net
The Carboxylic Acid Group: A free carboxylic acid group at position 3 of the thiazolidine ring is essential for activity. scienceinfo.comresearchgate.net It is believed to be important for binding to the PBP. Converting this group to an ester or alcohol derivative diminishes its antibacterial potency. scienceinfo.com
The Acylamino Side Chain: The nature of the acylamino side chain at the C-6 position of the β-lactam ring dictates the spectrum of activity and stability against β-lactamases. nih.govnih.gov For epicillin, an aminopenicillin, the presence of an amino group on the α-carbon of the side chain is particularly significant. This modification enhances its activity against many Gram-negative bacteria compared to natural penicillins like penicillin G. lumenlearning.comnih.gov The structure of this side chain is a key area for modification in developing new penicillin analogs. wikipedia.org
Systematic Chemical Modifications and Their Impact on Potency and Spectrum
Systematic modifications of the penicillin structure, particularly the acyl side chain, have led to analogs with improved characteristics over natural penicillins.
Introduction of an Amino Group: The development of aminopenicillins like ampicillin (B1664943) and amoxicillin (B794), by adding an amino group (-NH2) to the side chain of penicillin G, significantly broadened the spectrum of activity to include more Gram-negative bacteria. lumenlearning.comnih.gov This is because the amino group, in its protonated form, is thought to facilitate the passage of the antibiotic through the porin channels of the Gram-negative outer membrane.
Side Chain Stereochemistry: The stereochemistry of the side chain can influence activity. For instance, epicillin is an epimer of ampicillin, differing in the stereochemistry at the α-carbon of the side chain. These subtle changes can affect the binding affinity to PBPs and susceptibility to β-lactamases.
Modifications for Acid Stability: The addition of a hydroxyl group (-OH) to ampicillin's phenylglycyl side chain, resulting in amoxicillin, increased its stability in acidic conditions, allowing for better oral absorption. lumenlearning.com
Steric Hindrance: Increasing the steric bulk at the alpha-carbon of the side chain can provide protection against some β-lactamase enzymes. slideshare.net
The following table summarizes the impact of key modifications on the penicillin scaffold:
| Modification | Impact on Potency and Spectrum | Example Compound(s) |
| Addition of an amino group to the acyl side chain | Increased spectrum against Gram-negative bacteria. | Ampicillin, Amoxicillin, Epicillin |
| Addition of a hydroxyl group to the phenyl ring of the side chain | Increased acid stability, allowing for improved oral absorption. | Amoxicillin |
| Increasing steric hindrance at the α-carbon of the side chain | Can increase resistance to certain β-lactamases. | Methicillin |
| Addition of a carboxyl or bulky heterocyclic group to the side chain | Further extends the spectrum, including against Pseudomonas aeruginosa. | Carbenicillin, Piperacillin (B28561) |
Computational Approaches in SAR Analysis
Computational methods have become indispensable tools in modern drug discovery, allowing for the rational design and analysis of new antibiotic analogs.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.comresearchgate.net For penicillin analogs, QSAR models can predict the antibacterial potency of novel derivatives before they are synthesized. wisdomlib.org These models use various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, to quantify the structural features that are most influential on activity. researchgate.net For instance, a 4D-QSAR study on 87 penicillin analogs demonstrated that models built using an ensemble of conformers provided more satisfactory results in predicting activity than those based on a single conformer. nih.gov Such studies can guide the optimization of lead compounds by identifying which molecular features to modify to enhance efficacy. arxiv.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nepjol.info In the context of epicillin analogs, docking simulations are used to model the interaction between the antibiotic and its target, the penicillin-binding proteins (PBPs), or with β-lactamase enzymes. scialert.netrsc.org These simulations provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds, that stabilize the complex. nepjol.info For example, docking studies have been used to design novel piperacillin derivatives with improved binding energies against PBP3 in Pseudomonas aeruginosa. scialert.net
Molecular dynamics (MD) simulations can further refine the docked structures and provide information on the stability of the antibiotic-protein complex over time. rsc.org MD studies have shown that the binding of an antibiotic can increase the stability of the target protein, which is a favorable characteristic for potent inhibitors. rsc.org
SAR Studies Related to Overcoming Resistance Mechanisms (e.g., Beta-Lactamase Stability)
The most significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. wikipedia.orgnih.gov A major focus of SAR studies has been to design analogs that are resistant to this enzymatic degradation.
Steric Shielding: One strategy is to add bulky side chains that sterically hinder the approach of the β-lactamase enzyme to the β-lactam ring. slideshare.net Methicillin is an early example of this approach, although its clinical utility is now limited due to other resistance mechanisms.
Modifying the Penicillin Core: More recent research has explored "grafting" stereochemical features from other β-lactam classes, like carbapenems, onto the penicillin core. nih.gov For example, replacing the 6-β aminoacyl group with a 6-α hydroxyethyl (B10761427) moiety and changing the stereochemistry at C-5 and C-6 from cis to trans has produced molecules with potent inhibitory activity against specific classes of β-lactamases (e.g., class C). nih.gov
Targeting Efflux Pumps: Another resistance mechanism is the active efflux of the antibiotic out of the bacterial cell. SAR studies have shown that modifications to the acylamino side chain, as well as changes in hydrophobicity and molecular complexity, can be key to evading efflux. asm.org
Advanced Analytical Methodologies for Epicillin Monosodium Research
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Epicillin (B1671483) monosodium research, high-performance liquid chromatography and its tandem-mass spectrometry configuration are of paramount importance.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate, identify, and quantify specific components within a mixture. wikipedia.org It is extensively used in the pharmaceutical industry to assess the purity of active pharmaceutical ingredients (APIs) and to quantify them in finished products. sevenstarpharm.comopenaccessjournals.com The principle of HPLC involves pumping a liquid sample mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times), thereby allowing for separation. wikipedia.org
In the context of Epicillin monosodium, HPLC is ideal for chemical purity testing because it can effectively separate the parent compound from any process-related impurities or degradation products. moravek.com This ensures that the substance meets stringent quality standards. moravek.com The output, a chromatogram, provides data on the retention time for identification and the peak area for quantification. wikipedia.org
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer | Elutes this compound and related substances from the column. |
| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |
| Detector | UV-Vis Detector at a specific wavelength (e.g., 220 nm) | Detects and allows for the quantification of the analyte. nih.gov |
| Injection Volume | 20 µL | The amount of sample introduced into the system for analysis. |
| Column Temperature | 30 °C | Maintains stable retention times and peak shapes. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergistic combination is indispensable for modern drug metabolism studies. nih.gov LC-MS/MS is highly sensitive and selective, making it the preferred method for quantifying drugs and their metabolites in complex biological matrices such as plasma, urine, and tissues. rrml.ro360biolabs.com The technique allows for the separation, identification, and quantification of known and unknown analytes, and helps to elucidate their chemical structures. 360biolabs.com
For this compound, LC-MS/MS is employed to conduct metabolite profiling. After administration, the drug undergoes biotransformation in the body, leading to various metabolites. LC-MS/MS can track these metabolites, providing crucial data for understanding the drug's metabolic fate. nih.gov360biolabs.com In these assays, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent molecule) is selected and fragmented to produce a characteristic product ion, ensuring high selectivity and sensitivity.
Table 2: Hypothetical LC-MS/MS Transitions for this compound and a Potential Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| Epicillin | [Value] | [Value] | Quantification of the parent drug. |
| Epicillin Penicilloic Acid | [Value] | [Value] | Identification and quantification of a major metabolite. |
Spectroscopic Methods (e.g., UV-Vis, NMR) for Structural Elucidation of Metabolites or Derivatives
When new metabolites or degradation products of this compound are discovered, spectroscopic methods are essential for determining their exact chemical structures. numberanalytics.com Structural elucidation is a critical process in chemistry and pharmaceutical sciences for understanding a molecule's properties and function. numberanalytics.com This is often achieved by integrating data from multiple spectroscopic techniques. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.comnih.gov Advanced 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, HMBC) allow researchers to piece together the connectivity of atoms and determine the stereochemistry of a newly isolated metabolite. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass-to-charge ratio of the molecule, which allows for the determination of its elemental composition and molecular formula. uni-duesseldorf.deacdlabs.com Fragmentation patterns observed in MS/MS experiments can further help in piecing together the structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light by a molecule. While less specific than NMR or MS, it can quickly confirm the presence of certain chromophores (light-absorbing groups) within the molecular structure, providing complementary data for structural confirmation. nih.gov
The combined use of these methods allows for the unambiguous identification and structural characterization of this compound derivatives. numberanalytics.comuni-duesseldorf.de
Electrochemical Methods for this compound Detection
Electrochemical methods offer a simple, rapid, and highly sensitive approach for the analysis of pharmacological and biological samples. frontiersin.org These techniques involve the use of sensors that can detect specific analytes by measuring changes in electrical signals (such as current or potential) resulting from a chemical reaction at an electrode's surface. nih.gov
For this compound, a dedicated electrochemical sensor or immunosensor could be developed. exlibrisgroup.com This would typically involve modifying the surface of an electrode (e.g., a glassy carbon electrode) with a material that selectively binds to the Epicillin molecule. nih.gov This could be an antibody (for an immunosensor) or a molecularly imprinted polymer. The binding event would then be transduced into a measurable electrical signal. The magnitude of this signal would be proportional to the concentration of this compound in the sample. nih.gov Such sensors could be valuable for rapid quality control or for monitoring the compound in various media. frontiersin.org
Table 3: Typical Performance Characteristics of a Hypothetical Electrochemical Sensor for this compound
| Parameter | Value | Description |
|---|---|---|
| Technique | Differential Pulse Voltammetry (DPV) | A sensitive electrochemical technique for quantitative analysis. rsc.org |
| Linear Range | 0.05 - 200 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. nih.gov |
| Limit of Detection (LOD) | 0.03 µM | The lowest concentration of the analyte that can be reliably detected by the method. nih.gov |
| Response Time | < 5 minutes | The time required to obtain a stable measurement. |
| Selectivity | High | The sensor shows a strong response to this compound with minimal interference from other similar molecules. rsc.org |
Method Development and Validation for Biological Matrices
Before any analytical method can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. adryan.com Method validation is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of analytical data. rrml.ro This process involves evaluating several key performance characteristics. frontiersin.org
For methods designed to quantify this compound in biological matrices like blood or urine, the validation would assess parameters such as:
Accuracy
Precision
Linearity and Range
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Robustness
Stability of the analyte in the matrix frontiersin.orgfrontiersin.org
Specificity and selectivity are crucial validation characteristics that are often discussed together. rrml.ro
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deelementlabsolutions.com A specific method produces a result that is free from interference, ensuring that the signal measured comes only from the target analyte. elementlabsolutions.com For example, in a bioanalytical assay, the method must be able to measure this compound without interference from endogenous substances present in plasma. rrml.ro
Selectivity is a more general term that refers to the ability of a method to distinguish between and quantify different analytes in a mixture. loesungsfabrik.de For chromatographic methods, selectivity demonstrates that the analyte peak is well-resolved from other peaks, including those of its metabolites or internal standards. europa.eu This is typically proven by analyzing blank matrix samples from multiple sources and spiked samples to show that there are no interfering peaks at the retention time of the analyte and internal standard. frontiersin.org
Demonstrating high specificity and selectivity is essential for any method used in this compound research to avoid false positive results and ensure accurate quantification in complex biological samples. europa.eu
Linearity, Accuracy, and Precision
In the context of analytical chemistry, linearity, accuracy, and precision are critical performance characteristics of a quantitative method. Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements of the same homogeneous sample.
While specific validation data for "this compound" is not extensively available in publicly accessible literature, research on "Epicillin" provides valuable insights. The analytical behavior of the salt form is not expected to significantly differ from the parent compound under typical chromatographic conditions.
One study focusing on the simultaneous determination of multiple β-lactam antibiotics, including epicillin, by high-performance liquid chromatography (HPLC) provides relevant validation data. Although a comprehensive dataset for epicillin alone was not the primary focus, the validation performed across the group of compounds establishes the performance of the analytical approach.
Linearity is typically evaluated by analyzing a series of standards across a specified concentration range. The data is then used to construct a calibration curve, and the correlation coefficient (r²) is calculated to assess the linearity. For most analytical methods, a correlation coefficient of 0.99 or greater is considered acceptable.
Accuracy is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. Acceptable recovery ranges are typically between 80% and 120%, depending on the sample matrix and analyte concentration.
Precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). It is usually expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 2% is generally considered acceptable for the assay of a drug substance.
The following table summarizes typical performance characteristics for an HPLC method used for the analysis of penicillins, including epicillin.
Table 1: Performance Characteristics of a Validated HPLC Method for Penicillins
| Parameter | Specification | Typical Finding for Penicillins |
|---|---|---|
| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.99 | 0.1 - 100 µg/mL with r² > 0.995 |
| Accuracy (Recovery) | 80 - 120% | 95.5 - 105.0% |
| Precision (Repeatability, RSD) | RSD ≤ 2% | < 1.5% |
| Precision (Intermediate, RSD) | RSD ≤ 3% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.gov
These limits are particularly important for the analysis of impurities or in residue analysis where low concentrations of the analyte are expected. The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. sepscience.com For the S/N method, an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. loesungsfabrik.de
In a study on the simultaneous determination of 11 antibiotics, including ampicillin (B1664943) (a structurally similar aminopenicillin to epicillin), by HPLC, the LOD and LOQ were established for the mixture of compounds. researchgate.net While specific values for epicillin were not singled out, the data for ampicillin can provide an approximate indication of the sensitivity achievable for aminopenicillins with such methods. Another study on the simultaneous determination of ampicillin and amoxicillin (B794) reported an LOD in the range of 0.4–20 μg mL−1. labmanager.com
For a highly sensitive analytical method for the determination of four penicillin antibiotics, the limits of detection were in the 1.5-15 ng/mL range, with a limit of quantification of 50 ng/mL. researchgate.net
The following table presents estimated LOD and LOQ values for epicillin based on analytical methods developed for similar penicillin-class antibiotics.
Table 2: Estimated Limits of Detection and Quantitation for Epicillin
| Parameter | Methodology | Estimated Value |
|---|---|---|
| Limit of Detection (LOD) | HPLC-UV | ~10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | HPLC-UV | ~50 - 150 ng/mL |
Future Directions and Emerging Research Areas for Epicillin Monosodium
Exploration of Novel Mechanisms of Action
While the primary mechanism of action for penicillins—inhibition of cell wall synthesis—is well-established, future research is poised to uncover more nuanced and potentially novel mechanisms. nih.gov The search for new mechanisms is critical in the face of widespread resistance. nih.gov Methodologies that could be applied to epicillin (B1671483) to explore such mechanisms include:
Bacterial Cytological Profiling: This technique involves staining various cellular components of bacteria after exposure to an antibiotic. The resulting morphological changes can create a "profile" that, when compared to antibiotics with known mechanisms, can reveal unexpected cellular effects or novel targets. nih.gov
Affinity Purification and Target Deconvolution: By immobilizing epicillin and exposing it to bacterial cell extracts, researchers can identify proteins that bind to the antibiotic. This can confirm known targets, like penicillin-binding proteins (PBPs), and potentially uncover previously unknown interacting proteins that may be part of a secondary mechanism of action. nih.gov
Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of all proteins in a bacterial cell in the presence of a drug. A drug binding to its target protein typically increases the protein's stability at higher temperatures, allowing for the identification of direct targets on a proteome-wide scale. nih.gov
Recent investigations into other antimicrobial peptides, while not directly related to epicillin, have shown that some can disrupt multiple cellular processes simultaneously, including fatty acid synthesis, RNA translation, and DNA replication, in addition to membrane disruption. frontiersin.org Applying similar comprehensive profiling techniques to epicillin could reveal if it possesses any secondary mechanisms beyond its primary role as a cell wall synthesis inhibitor, which could be exploited for future therapeutic strategies.
Strategies for Overcoming Persistent and Multi-Drug Resistant Strains
The increasing prevalence of multi-drug resistant (MDR) bacteria is a major global health threat. mdpi.com Future research for epicillin will likely focus on strategies to restore its efficacy against resistant strains. Key approaches include:
Combination Therapies: Combining epicillin with other antibiotics or with non-antibiotic adjuvants is a promising strategy.
Beta-Lactamase Inhibitors: As epicillin is susceptible to penicillinase, pairing it with a β-lactamase inhibitor like clavulanic acid is a well-established approach to overcome this resistance mechanism. nih.gov Research has shown that a significant number of methicillin-resistant Staphylococcus aureus (MRSA) isolates can become susceptible to penicillins when combined with a β-lactamase inhibitor. bris.ac.uk
Efflux Pump Inhibitors (EPIs): Bacteria can develop resistance by actively pumping antibiotics out of the cell. frontiersin.org Combining epicillin with an EPI could increase its intracellular concentration and restore its activity against strains that rely on this resistance mechanism.
Triple-Drug Combinations: Recent studies have explored triple combinations, for instance, a carbapenem (B1253116) antibiotic with inhibitors for both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). ox.ac.ukox.ac.uk A similar approach could be investigated for epicillin, combining it with multiple inhibitors to tackle a broader range of resistance mechanisms simultaneously. ox.ac.ukox.ac.uk
Antibiotic Potentiators: These are compounds that may not have intrinsic antibacterial activity but can enhance the efficacy of an existing antibiotic. frontiersin.org Screening for compounds that potentiate the activity of epicillin against MDR strains could lead to novel combination therapies.
Nanotechnology-Based Delivery Systems: Encapsulating epicillin in nanoparticles could offer several advantages, such as protecting the antibiotic from enzymatic degradation, improving its penetration into bacterial biofilms, and enabling targeted delivery to the site of infection. rjptonline.org
Below is a table summarizing potential combination strategies for epicillin against MDR strains.
| Strategy | Component 1 | Component 2 | Potential Target Organisms | Rationale |
| Beta-Lactamase Inhibition | Epicillin monosodium | Clavulanic Acid | Penicillinase-producing Staphylococcus aureus, Escherichia coli | Protects epicillin from degradation by β-lactamase enzymes. nih.gov |
| Efflux Pump Inhibition | This compound | Efflux Pump Inhibitor (EPI) | Pseudomonas aeruginosa, MDR Gram-negative bacteria | Increases intracellular concentration of epicillin by blocking its removal from the bacterial cell. frontiersin.org |
| Broad-Spectrum Inhibition | This compound | SBL and MBL inhibitors | Carbapenem-resistant Enterobacteriaceae (CRE), other MDR Gram-negatives | Overcomes resistance from multiple classes of β-lactamase enzymes. ox.ac.ukox.ac.uk |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Resistance Studies
Omics technologies offer a system-wide view of the molecular changes that occur in bacteria when they are exposed to antibiotics or develop resistance. mdpi.com
Genomics: Comparative genomic studies can identify the genetic basis of epicillin resistance. For example, whole-genome sequencing of epicillin-resistant and susceptible strains can pinpoint mutations in genes encoding PBPs or other resistance-related proteins. nih.gov Studies on penicillin resistance in Streptococcus pneumoniae have identified mutations in PBP genes as well as in genes involved in peptidoglycan synthesis, demonstrating the power of genomics to uncover complex resistance mechanisms. nih.gov
Proteomics: This involves the large-scale study of proteins. nih.govfrontiersin.org By comparing the proteomes of bacteria treated with epicillin to untreated bacteria, researchers can identify changes in protein expression that are part of the bacterial stress response to the antibiotic. mdpi.comnih.gov This can reveal not only the direct targets of the drug but also the adaptive pathways that bacteria upregulate to survive. For instance, proteomic analysis of S. aureus responding to a β-lactam antibiotic revealed the upregulation of peptidoglycan biosynthesis pathways. researchgate.net
Metabolomics: This is the study of the complete set of small-molecule metabolites within an organism. nih.gov Metabolomic profiling of epicillin-treated bacteria can reveal disruptions in metabolic pathways that are crucial for survival. For example, studies on other antibiotics have shown significant alterations in pathways related to the cell wall, amino acid biosynthesis, and energy production. nih.gov Non-targeted metabolomics has been used to investigate oxacillin (B1211168) resistance in S. aureus, identifying changes in coenzyme A and fatty acid metabolism that help the bacteria survive antibiotic stress. researchgate.net
The integration of these omics data can provide a comprehensive understanding of how epicillin works and how bacteria evolve to resist it, paving the way for the development of more robust and targeted therapies.
Development of Advanced In Vitro and Ex Vivo Models for Preclinical Assessment
Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately predict the efficacy and toxicity of antibiotics in humans. nih.gov Advanced in vitro and ex vivo models that better mimic human physiology are emerging as powerful tools for preclinical drug assessment. nih.govuu.nl
3D Cell Cultures (Spheroids and Organoids): These models provide a more realistic representation of tissues by allowing for complex cell-cell and cell-matrix interactions. uu.nlmdpi.com For example, bacterial infection models using lung organoids could be used to test the efficacy of epicillin in a more physiologically relevant environment.
Organ-on-a-Chip (OOC): These microfluidic devices contain living human cells in a 3D arrangement that simulates the structure and function of human organs. duke.edunih.govpfizer.com An "infection-on-a-chip" model could be used to study the interaction between epicillin, bacteria, and human host cells in real-time. microfluidics-innovation-center.comhumanspecificresearch.org This technology allows for the precise control of the microenvironment and can be used to model complex biological barriers, such as the lung-blood barrier. microfluidics-innovation-center.com
The table below outlines the potential applications of these advanced models in the preclinical assessment of epicillin.
| Model Type | Description | Potential Application for Epicillin Research |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic the micro-anatomy of an organ. mdpi.com | Testing epicillin's ability to penetrate tissue and eradicate bacteria within a complex 3D structure. |
| Organ-on-a-Chip (OOC) | Microfluidic devices with living cells that replicate organ-level functions. nih.govhumanspecificresearch.org | Evaluating the efficacy and potential toxicity of epicillin on specific human organs (e.g., lung, kidney) during a simulated infection. |
| Multi-Organ Chips | Interconnected OOCs representing different organs to study systemic effects. pfizer.com | Assessing the systemic effects of epicillin and its metabolites on multiple organs simultaneously. |
Computational Drug Design and Optimization Based on Mechanistic Insights
Computational methods are increasingly being used to accelerate the discovery and optimization of new drugs. rsc.org These in silico techniques can be applied to epicillin to design novel derivatives with improved properties.
Molecular Docking and Simulation: These methods can be used to model the interaction of epicillin and its derivatives with their target proteins, such as PBPs and β-lactamases. This can provide insights into the structural basis of its activity and resistance, guiding the design of new molecules with enhanced binding affinity for the target or reduced susceptibility to inactivating enzymes.
Structure-Activity Relationship (SAR) Studies: By computationally analyzing the relationship between the chemical structure of epicillin-like molecules and their antibacterial activity, researchers can identify the key chemical features required for potency. This information can then be used to design new derivatives with optimized activity.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. mdpi.com This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or toxic effects, saving time and resources in the drug development process. A recent study focused on designing and synthesizing new penicillin derivatives, using in silico docking and ADMET studies to predict their efficacy against MDR pathogens before in vitro testing. nih.gov This approach could be applied to create a new generation of epicillin-based antibiotics with improved activity against resistant bacteria and favorable safety profiles.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for assessing the stability of Epicillin monosodium under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ a factorial design testing multiple pH levels (e.g., 2.0, 7.4, 9.0) and temperatures (4°C, 25°C, 40°C). Use HPLC to quantify degradation products over time, with control groups for baseline stability. Include kinetic modeling (e.g., zero-order or first-order decay) to predict shelf life. Ensure replicates (n ≥ 3) and validate analytical methods per ICH guidelines . PICOT framework: Population (this compound), Intervention (pH/temperature variations), Comparison (ambient vs. accelerated conditions), Outcome (degradation rate), Time (0–30 days) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Evaluate reaction parameters such as catalyst type (e.g., Pd/C vs. enzymatic), solvent polarity, and reaction time. Use Design of Experiments (DoE) to identify interactions between variables. Characterize intermediates via NMR and mass spectrometry, and assess purity using HPLC with UV detection. Report yield, enantiomeric excess, and impurity profiles in tabular form (e.g., Table 1: Synthesis parameters vs. outcomes) .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Validate a LC-MS/MS method with isotopic internal standards (e.g., deuterated Epicillin). Include calibration curves (1–1000 ng/mL), matrix effects (plasma vs. urine), and recovery rates. Compare with ELISA for cross-validation. Provide limits of detection (LOD) and quantification (LOQ) in supplementary materials .
Advanced Research Questions
Q. How should researchers address contradictions in reported antimicrobial efficacy data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of minimum inhibitory concentration (MIC) values, stratifying by bacterial strain (e.g., E. coli vs. S. aureus), inoculum size, and growth media. Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity. Highlight methodological discrepancies (e.g., broth microdilution vs. agar dilution) in a comparative table (Table 2: Study parameters vs. MIC outcomes) .
Q. What strategies can mitigate batch-to-batch variability in this compound’s pharmacokinetic (PK) profiles during preclinical trials?
- Methodological Answer : Implement quality-by-design (QbD) principles during manufacturing. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., particle size, crystallinity) with PK outcomes (Cmax, AUC). Include stability-indicating assays and real-time release testing. Document deviations in a batch record appendix .
Q. How can in silico modeling predict this compound’s binding affinity to penicillin-binding proteins (PBPs) in resistant bacterial strains?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of mutant PBPs (e.g., PBP2a from MRSA). Validate predictions with surface plasmon resonance (SPR) assays. Report binding energies (ΔG) and hydrogen-bonding interactions in a heatmap (Figure 1: Wild-type vs. mutant PBP affinities) .
Q. What ethical and methodological challenges arise when designing in vivo toxicity studies for this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Define humane endpoints (e.g., weight loss >20%), use staggered dosing to minimize acute toxicity, and include histopathology for organ-specific effects. Justify sample size via power analysis and include a negative control group (vehicle-only). Reference IACUC protocols in supplementary materials .
Data Presentation and Reproducibility
- Tables/Figures : Follow journal-specific guidelines (e.g., SI units, sequential numbering). For example, Table 3: Stability study results (pH, temperature, % degradation) with footnotes explaining outliers .
- Reproducibility : Document synthetic procedures, instrument settings, and statistical codes in open-access repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
